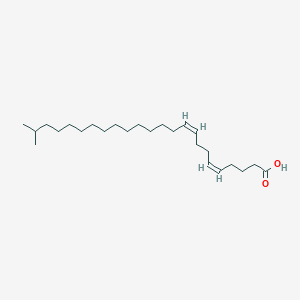

23-Methyl-5,9-tetracosadienoic acid

Description

Properties

CAS No. |

140245-76-7 |

|---|---|

Molecular Formula |

C20H24BNO4 |

Molecular Weight |

378.6 g/mol |

IUPAC Name |

(5Z,9Z)-23-methyltetracosa-5,9-dienoic acid |

InChI |

InChI=1S/C25H46O2/c1-24(2)22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25(26)27/h7,9,15,17,24H,3-6,8,10-14,16,18-23H2,1-2H3,(H,26,27)/b9-7-,17-15- |

InChI Key |

IFDKMNCNGRJPIB-UNNWTIKVSA-N |

SMILES |

CC(C)CCCCCCCCCCCCC=CCCC=CCCCC(=O)O |

Isomeric SMILES |

CC(C)CCCCCCCCCCCC/C=C\CC/C=C\CCCC(=O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC=CCCC=CCCCC(=O)O |

Synonyms |

(Z,Z)-23-methyl-5,9-tetracosadienoic acid 23-methyl-5,9-tetracosadienoic acid 23-MTA |

Origin of Product |

United States |

Scientific Research Applications

Antimalarial Properties

One of the most significant applications of 23-methyl-5,9-tetracosadienoic acid is its antimalarial activity . Research indicates that this fatty acid is effective against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have demonstrated that mixtures containing this compound can inhibit the growth of the parasite with an IC50 (half-maximal inhibitory concentration) ranging from 12 to 16 μg/ml . The mechanism behind this activity is believed to involve lipid peroxidation, which disrupts the parasite's cellular integrity without harming host red blood cells .

Antimycobacterial Activity

In addition to its antimalarial effects, this compound has shown promise as an antimycobacterial agent . It inhibits the enoyl-acyl carrier protein reductase (FabI) enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis in the bacterium. The inhibition of FabI by this fatty acid suggests its potential as a lead compound in developing new treatments for tuberculosis .

Cytotoxic Effects on Cancer Cells

The compound also exhibits cytotoxic properties against certain cancer cell lines. Studies have reported that mixtures of branched fatty acids, including this compound, can induce cell death in mouse Ehrlich carcinoma cells. This suggests a potential role in cancer therapy, particularly due to its selective toxicity that spares normal cells while targeting malignant ones .

Enzyme Inhibition

Research has highlighted the ability of this compound to inhibit specific enzymes involved in lipid metabolism and cellular processes. Its effectiveness against enzymes like FabI positions it as a candidate for further exploration in drug development aimed at metabolic diseases and infections caused by resistant pathogens .

Marine Biotechnology Applications

Given its origin from marine organisms such as sponges, this compound is also being investigated within marine biotechnology . Its unique structural characteristics and biological activities make it a subject of interest for bioprospecting efforts aimed at discovering novel compounds with pharmaceutical applications .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cells | IC50 (μg/ml) | Notes |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | 12 - 16 | Effective without harming host cells |

| Antimycobacterial | Mycobacterium tuberculosis | Not specified | Inhibits FabI enzyme |

| Cytotoxicity | Mouse Ehrlich carcinoma cells | Not specified | Selective toxicity towards cancer cells |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 23-methyl-5,9-tetracosadienoic acid with structurally and functionally related fatty acids, focusing on their sources, structural nuances, and bioactivities.

22-Methyl-5,9-tetracosadienoic Acid

- Structure : Differs by the position of the methyl branch (C22 instead of C23) but retains the Δ5,9 unsaturation pattern.

- Sources : Isolated from Geodinella robusta (Far Eastern sponge) and co-occurs with the 23-methyl variant in lipid mixtures .

- Bioactivity: Demonstrates cytotoxicity against Ehrlich carcinoma cells (IC50 ~10 µM) and hemolytic effects on erythrocytes . However, its activity is slightly lower than the 23-methyl analog, likely due to differences in hydrophobic interactions with cellular membranes .

- Key Study : Purified via reversed-phase HPLC and crystallized to 70% purity; structural confirmation used NMR and MS .

23-Methyl-5,9-pentacosadienoic Acid

- Structure : A 25-carbon analog with a methyl branch at C23 and Δ5,9 double bonds.

- Sources : Found in Cribrochalina vasculum (Caribbean sponge) phospholipids .

- Bioactivity: Less studied but hypothesized to influence membrane fluidity in sponges. No reported cytotoxicity, contrasting with its shorter-chain counterpart .

5,9-Hexacosadienoic Acid

- Structure : A 26-carbon linear fatty acid with Δ5,9 unsaturation.

- Sources : Identified in Xestospongia halichondroides .

- Bioactivity : Primarily serves as a structural lipid in sponges. Lacks significant cytotoxic or enzymatic inhibitory effects compared to methyl-branched analogs .

Petroformynic Acids (e.g., Petroformynic B and C)

- Structure : Acetylenic (triple-bond-containing) fatty acids with varying chain lengths.

- Sources : Isolated from Petrosia species .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enzymatic Inhibition Profiles

| Compound | Enzymes Inhibited | Inhibition Efficacy | Reference |

|---|---|---|---|

| This compound | Phospholipase A2, Lipoxygenase | Moderate (IC50 20–30 µM) | |

| 22-Methyl-5,9-tetracosadienoic acid | Phospholipase A2 | Weak (IC50 >50 µM) |

Key Research Findings

Structural Impact on Bioactivity : The position of the methyl branch (C22 vs. C23) significantly affects cytotoxicity. The 23-methyl variant’s extended hydrophobic tail enhances membrane disruption, explaining its higher potency .

Synthetic Challenges : Both 22- and 23-methyl analogs require complex purification steps (e.g., reversed-phase HPLC and crystallization) due to their structural similarity, limiting large-scale production .

Ecological Role : These branched fatty acids may serve as chemical defenses in sponges, deterring predation through hemolytic and cytotoxic effects .

Preparation Methods

Wittig Reaction-Based Strategy

A multi-step synthesis leveraging Wittig reactions is a principal method for constructing the Δ<sup>5,9</sup> diene system. The protocol involves:

-

Monoprotection of Diols : Starting with commercially available diols (e.g., 1,19-nonadecanediol), a methoxymethyl (MOM) ether is introduced to protect one hydroxyl group.

-

Oxidation to Aldehydes : Pyridinium chlorochromate (PCC) oxidizes the free hydroxyl group to an aldehyde.

-

Wittig Reaction : A ylide generated from (3-carboxypropyl)triphenylphosphonium bromide reacts with the aldehyde to install the Z-configured double bonds. Salt-free conditions ensure stereochemical control.

-

Deprotection and Oxidation : MOM removal with HCl followed by Jones oxidation converts the alcohol to the carboxylic acid.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Monoprotection (MOM) | MOMCl, NaH, THF, 0°C → rt | 95–98 |

| Oxidation (PCC) | PCC, CH<sub>2</sub>Cl<sub>2</sub>, rt | 60–73 |

| Wittig Reaction | Ylide, THF, −78°C → rt | 84–94 |

| Jones Oxidation | CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, acetone, 0°C | 69–73 |

Isolation from Natural Sources

Sponge Lipid Extraction

The compound is isolated from sponge lipids via:

-

Solvent Extraction : Homogenization of sponge tissue in CHCl<sub>3</sub>/MeOH (2:1) followed by Bligh-Dyer partitioning.

-

Phospholipid Enrichment : Column chromatography (silica gel) eluted with acetone and methanol to isolate phospholipids.

-

Reversed-Phase HPLC : Separation of free fatty acids using C<sub>18</sub> columns and MeOH/H<sub>2</sub>O gradients.

-

Crystallization : Multi-step crystallization from methanol yields 23-methyl-5,9-tetracosadienoic acid at 60–70% purity.

Table 2: Natural Isolation Metrics

| Parameter | Value |

|---|---|

| Sponge Dry Weight | 90 g → 55 mg phospholipids |

| HPLC Purity | 70% (1a), 60% (2a) |

| Cytotoxic IC<sub>50</sub> | 12–16 µg/mL (Ehrlich carcinoma) |

Palladium-Catalyzed Haloallylation

Methodology

A novel approach adapts palladium-catalyzed cross-coupling for branched fatty acids:

-

Substrate Preparation : 2-Nonadecynoic acid serves as the alkyne precursor.

-

Haloallylation : PdCl<sub>2</sub>(PhCN)<sub>2</sub> catalyzes the reaction with allyl bromide at 0°C, introducing the methyl branch and double bonds.

-

Purification : Silica gel chromatography (hexane/ether) isolates the product in 57–83% yield.

Table 3: Catalytic Synthesis Parameters

| Condition | Detail |

|---|---|

| Catalyst Loading | 5 mol% PdCl<sub>2</sub>(PhCN)<sub>2</sub> |

| Temperature | 0°C → rt |

| Solvent | THF |

| Yield | 57–83% |

Stereochemical Control Challenges

Double Bond Configuration

The cis (Z) configuration of Δ<sup>5,9</sup> is achieved via:

Branched Methyl Group

-

Grignard Addition : Methylmagnesium bromide elongates shorter-chain aldehydes, introducing the C23 branch.

-

Natural Precursors : Sponges utilize methylmalonyl-CoA to biosynthesize branched chains, a pathway mimicked in synthetic routes.

Analytical Validation

Structural Confirmation

-

NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm double bond positions and branching (δ<sub>H</sub> 5.32–5.44 ppm for dienes; δ<sub>C</sub> 128.8–130.5 ppm).

-

GC-MS : Methyl esters analyzed via DB-1 columns show characteristic fragments at m/z 378.6 (M<sup>+</sup>).

-

Pyrrolidide Derivatives : Mass spectra (EI) highlight cleavage patterns for double bond localization .

Q & A

Basic: What are the primary natural sources of 23-methyl-5,9-tetracosadienoic acid, and how is it isolated?

Answer:

This branched-chain fatty acid is predominantly isolated from marine sponges, including Ircinia spp., Geodinella robusta, and Cribrochalina vasculum. Isolation typically involves lipid extraction using organic solvents (e.g., chloroform-methanol mixtures), followed by chromatographic purification (e.g., silica gel column chromatography or HPLC). Identification is confirmed via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- GC-MS : Determines molecular weight and branching patterns by fragment ion analysis.

- NMR (¹H and ¹³C) : Resolves double-bond positions (e.g., Δ5,9) and methyl branching at C23.

- FT-IR : Validates functional groups (e.g., carboxylic acid).

Cross-referencing data from these methods ensures structural accuracy, especially for distinguishing isomers .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies in cytotoxicity or enzyme inhibition results (e.g., varying IC50 values) may arise from:

- Source variability : Differences in sponge species, collection locations, or environmental factors affecting lipid profiles.

- Extraction protocols : Solvent polarity and purification steps influence compound purity.

- Assay conditions : Cell line specificity (e.g., mouse Ehrlich carcinoma vs. human leukemia cells) and incubation times.

To mitigate, standardize extraction protocols, use authenticated cell lines, and report detailed methodological metadata .

Advanced: What experimental models are optimal for studying its cytotoxic mechanisms?

Answer:

- In vitro : Mouse Ehrlich carcinoma cells and human leukemia cell lines (e.g., HL-60) are validated models for cytotoxicity screening.

- Hemolytic assays : Mouse erythrocytes assess membrane disruption potential.

- Enzyme inhibition : Test against α-glucosidase or geranylgeranyltransferase I using kinetic assays.

Dose-response curves and positive controls (e.g., doxorubicin) are critical for validating activity .

Basic: What storage conditions are recommended for this compound?

Answer:

Store at 0–6°C in inert atmospheres (argon or nitrogen) to prevent oxidation. Use amber vials to minimize light exposure. For long-term storage, lyophilize and keep at -20°C . Stability under these conditions is inferred from studies on structurally similar fatty acids .

Advanced: How can researchers address challenges in synthesizing this compound?

Answer:

Total synthesis hurdles include:

- Stereoselective formation of Δ5,9 double bonds.

- Branching at C23 : Requires specialized reagents (e.g., methyl Grignard).

Proposed strategies: - Wittig olefination : For double-bond installation.

- Biogenetic studies : Trace biosynthetic pathways in sponges to identify precursor enzymes.

Collaborate with marine microbiologists to explore heterologous expression systems .

Advanced: What ecological roles does this fatty acid play in marine sponges?

Answer:

Hypothesized roles include:

- Chemical defense : Deterrence against predators or fouling organisms via membrane-disruptive properties.

- Symbiont interactions : Modulating microbial communities in sponge microbiomes.

Methodology: - Field experiments : Compare sponge populations with/without the compound.

- Metabolomic profiling : Correlate fatty acid levels with ecological stressors (e.g., temperature, predation) .

Basic: How is the purity of isolated this compound validated?

Answer:

- TLC : Single spot under UV/iodine staining.

- HPLC-DAD : Purity ≥95% with a defined retention time.

- Elemental analysis : Match theoretical vs. experimental C/H ratios.

Report purity thresholds in publications to ensure reproducibility .

Advanced: What statistical approaches are recommended for analyzing its bioactivity data?

Answer:

- Dose-response modeling : Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in Prism).

- ANOVA : Compare activity across cell lines or treatment groups.

- Principal Component Analysis (PCA) : Identify variables (e.g., concentration, solvent) influencing efficacy.

Triangulate results with orthogonal assays (e.g., apoptosis markers) to confirm mechanisms .

Advanced: How can researchers explore structure-activity relationships (SAR) for this compound?

Answer:

- Analog synthesis : Modify methyl branching (e.g., 22-methyl vs. 23-methyl) or double-bond positions.

- Molecular docking : Predict interactions with targets like α-glucosidase using AutoDock Vina.

- Comparative studies : Test analogs against parent compound in cytotoxicity assays.

Publish SAR data in open-access repositories to accelerate drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.